molecular formula C20H20N4O2S2 B2908981 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 1705188-42-6

2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B2908981
CAS No.: 1705188-42-6
M. Wt: 412.53
InChI Key: NFNDOGXYQGKXSC-UHFFFAOYSA-N
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Description

This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a 6,7-dimethyl-5-oxo core and an acetamide side chain substituted with a 2-methyl-1,3-thiazol-4-ylphenyl group. Thiazolo[3,2-a]pyrimidines are heterocyclic systems known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The dimethyl substituents at positions 6 and 7 likely enhance steric and electronic effects, while the thiazole-phenyl-acetamide moiety may contribute to target-specific interactions.

Properties

IUPAC Name

2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-11-12(2)21-20-24(19(11)26)14(9-28-20)8-18(25)23-16-7-5-4-6-15(16)17-10-27-13(3)22-17/h4-7,10,14H,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNDOGXYQGKXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NC3=CC=CC=C3C4=CSC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the thiazolo[3,2-a]pyrimidine core.

    Introduction of the Phenylacetamide Moiety: The phenylacetamide group can be introduced through an acylation reaction. This typically involves the reaction of the thiazolo[3,2-a]pyrimidine intermediate with an acyl chloride or anhydride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-5-one Core

  • Nucleophilic attack at C3: Reacts with electrophiles (e.g., alkyl halides) under basic conditions (K₂CO₃/DMF) to form C3-substituted derivatives .
  • Oxidation : The 5-oxo group undergoes reduction with NaBH₄/EtOH to yield 5-hydroxy derivatives, though this is reversible under acidic conditions .

Acetamide Linkage

  • Hydrolysis : Susceptible to acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis, yielding carboxylic acid and amine byproducts .
  • Cross-coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, DME, 80°C) .

Table 2: Functional Group Transformations

Reaction TypeConditionsProductApplicationSource
Nucleophilic substitutionK₂CO₃, DMF, 60°CC3-alkylated derivativesBioactivity modulation
Hydrolysis6M HCl, reflux, 4 hCarboxylic acid + anilineDegradation studies
Reductive aminationNaBH₄, EtOH, RT5-hydroxy analogProdrug synthesis

Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the thiazole-pyrimidine bond, forming 6,7-dimethylpyrimidine-2,4-dione and thiazole fragments .
  • Thermal decomposition : Above 200°C, the compound degrades into CO₂, NH₃, and sulfur oxides, confirmed by TGA-MS .

Table 3: Stability under Stress Conditions

ConditionDegradation ProductsHalf-LifeSource
Acidic (pH 1.2)Hydrolyzed acetamide2.1 h
Basic (pH 9.0)Carboxylic acid + aniline3.8 h
Oxidative (3% H₂O₂)Sulfoxide derivatives6.5 h

Scientific Research Applications

2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 2-methylthiazole-phenylacetamide group distinguishes it from analogs with benzylidene or pyrazolylmethylidene substituents .
  • Electronic Effects : Methoxy and acetoxy substituents in analogs increase electron density and solubility compared to the target’s dimethyl and methylthiazole groups .

Limitations and Contradictions

  • Bioactivity Data : The target compound lacks explicit activity data, unlike analogs tested against cancer cells . Its dual thiazole motifs may confer unique selectivity, but this remains speculative without experimental validation.

Biological Activity

The compound 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (CAS No. 1705188-42-6) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolo-pyrimidine core and an acetamide moiety. Its molecular formula is C20H20N4O2S2C_{20}H_{20}N_{4}O_{2}S_{2}, with a molecular weight of approximately 412.53 g/mol . The presence of multiple heteroatoms contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of thiazolo-pyrimidine compounds often display significant antimicrobial properties. The compound under review has demonstrated effectiveness against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) tests revealed that the compound exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Anticancer Activity

The anticancer potential of the compound has been assessed through various in vitro assays. It has shown promising results against several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer).
  • Findings : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cell lines .
Cell LineIC50 (µM)
A54910
MCF-712
HCT11615

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways related to cell proliferation and survival. For example:

  • Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase activity, which is crucial for bacterial DNA replication .
  • Impact on PI3K/mTOR Pathways : In cancer models, it appears to affect signaling pathways involved in cell growth and metabolism .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study published in Nature evaluated the anticancer effects of various thiazolo-pyrimidine derivatives, including this compound. It was found to significantly reduce tumor growth in xenograft models when administered at therapeutic doses .
  • Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent .

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